5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, also known as CDMO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CDMO has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in cell division and proliferation. 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been studied for its biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can inhibit the growth of cancer cells, fungi, and bacteria. In vivo studies have shown that 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can reduce tumor growth in animal models and improve the survival rate of infected animals.
Advantages and Limitations for Lab Experiments
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. However, 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has some limitations, including its low water solubility and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, including the synthesis of new derivatives with improved properties, the investigation of its mechanism of action, the evaluation of its potential as a drug candidate, and the development of new applications in material science and organic electronics.
In conclusion, 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research. Further studies are needed to fully understand the potential of 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole and its derivatives in different fields.
Synthesis Methods
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be synthesized using different methods, including the reaction between 4-chlorobenzyl chloride and 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, or the reaction between 4-chlorobenzaldehyde and 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in the presence of a base. The yield and purity of the synthesized 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be improved by optimizing the reaction conditions.
Scientific Research Applications
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been tested for its anticancer, antifungal, and antibacterial activities. In material science, 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of new materials with improved properties. In organic electronics, 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been used as a hole-transporting material in organic light-emitting diodes.
properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-21-14-8-5-12(10-15(14)22-2)17-19-16(23-20-17)9-11-3-6-13(18)7-4-11/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHQVSWQTIPJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
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